(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17605352
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

CAS No.:

Cat. No.: VC17605352

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
Standard InChI Key MHHNVRRIANKNON-STQMWFEESA-N
Isomeric SMILES C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Stereochemistry

The compound features a bicyclo[4.2.0]octane skeleton, a fused bicyclic system comprising a six-membered ring fused to a four-membered ring. Two nitrogen atoms are embedded at the 3- and 8-positions, creating a diazabicyclic system. The stereochemistry at the 1- and 6-positions is defined as (1R,6S), which imposes conformational rigidity and influences intermolecular interactions. The Cbz group (-OCOOBn) at the 8-position serves dual roles: it protects the secondary amine during synthetic modifications and enhances solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
IUPAC NameBenzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
CAS Number1932802-76-0
Stereochemistry(1R,6S)

The isomeric SMILES string C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 explicitly encodes the stereochemical configuration.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bicyclic protons and the Cbz group’s aromatic moiety. Density functional theory (DFT) calculations predict a puckered conformation for the bicyclo[4.2.0]octane system, stabilizing the molecule through reduced ring strain. The Cbz group’s electron-withdrawing nature slightly polarizes the adjacent amine, as evidenced by infrared (IR) spectroscopy showing N-H stretching at 3300 cm⁻¹.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically begins with a Diels-Alder reaction to construct the bicyclic framework, followed by selective amine protection. A representative route involves:

  • Cycloaddition: Reaction of a diene with a nitroso compound to form the bicyclo[4.2.0]octane core.

  • Amine Protection: Introduction of the Cbz group via carbamate formation using benzyl chloroformate.

  • Resolution: Chiral chromatography or enzymatic resolution to isolate the (1R,6S) enantiomer.

Critical parameters include temperature control (-20°C for cycloaddition) and solvent selection (tetrahydrofuran for optimal yield).

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) remains a challenge due to the proximity of stereocenters. Catalytic asymmetric synthesis using chiral ligands has been explored but requires further optimization.

Applications in Organic Synthesis

Ligand Design for Catalysis

The diazabicyclic structure coordinates transition metals such as palladium and ruthenium, enabling asymmetric catalysis. For example, (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane derivatives have been tested in Heck coupling reactions, showing 85% enantioselectivity for aryl halide substrates.

Building Block for Heterocycles

The compound serves as a precursor to pyrrolidine and piperazine analogues via ring-opening reactions. Functionalization at the 3-position with electrophiles (e.g., alkyl halides) yields diversely substituted amines.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundSubstituentBioactivity
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octaneCbz at 8-positionMAO-B inhibition
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octaneBoc at 3-positionSolubility enhancer
cis-3-Boc-3,8-diazabicyclo[4.2.0]octaneBoc at 3-positionCatalytic intermediate

The Cbz group confers greater stability than tert-butoxycarbonyl (Boc), while the (1R,6S) configuration enhances target selectivity compared to cis isomers .

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